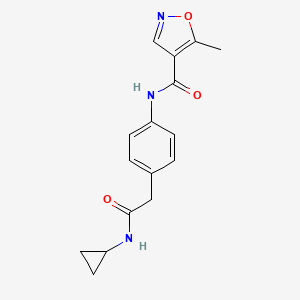![molecular formula C15H13NO2S2 B2723946 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide CAS No. 2034493-27-9](/img/structure/B2723946.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of benzo[b]thiophene derivatives . Benzo[b]thiophene derivatives have been studied for their potential biological and pharmacological properties .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives involves coupling reactions and electrophilic cyclization reactions . A general procedure for the synthesis of benzo[b]thiophene-2-carboxylic acid, a related compound, has been described . This process involves the reaction of K2CO3 with a compound in DMF, followed by the addition of methyl thioglycolate .Chemical Reactions Analysis
Benzo[b]thiophene derivatives have been found to exhibit various chemical reactions. For instance, they have shown promising antibacterial activity against certain microorganisms . Additionally, certain derivatives have demonstrated antiproliferative activities on cancer cell lines .Wissenschaftliche Forschungsanwendungen
Chemoselective N-Benzoylation of Aminophenols
The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates highlights a method to produce compounds of biological interest, including N-(2-hydroxyphenyl)benzamides. This process involves the formation of thioureas followed by the elimination of thiocyanic acid through intramolecular nucleophilic attacks. The study underscores the potential of these compounds in biological applications due to their satisfactory analytical and spectral data, including IR, 1H, and 13C NMR, pointing to their potential utility in various scientific research contexts (Singh et al., 2017).
Synthesis and Characterization of Thiophene Derivatives
Research into thiophenylhydrazonoacetates for heterocyclic synthesis showcases the creation of benzo[b]thiophen-2-yl-hydrazonoesters. These compounds have been explored for their reactivity towards nitrogen nucleophiles to yield a variety of derivatives, including pyrazole, isoxazole, and pyrimidine. This synthesis approach offers a pathway for developing compounds with potential applications in medicinal chemistry and other scientific research areas (Mohareb et al., 2004).
Antimicrobial Evaluation and Docking Studies
A study on the synthesis, characterization, and antimicrobial evaluation of specific thiophene derivatives indicates their significant biological potential. By synthesizing and evaluating the antimicrobial properties of these compounds, researchers have laid the groundwork for their application in combating microbial infections. Molecular docking studies further provide insights into the mechanisms of action, facilitating the design of more effective antimicrobial agents (Talupur et al., 2021).
Dehydrogenative Annulation for Benzo[c]thiophenes
The development of methods for the dehydrogenative annulation of thiophen-2-carboxamides, resulting in multiply substituted benzo[c]thiophenes, is a significant advancement. Some of these synthesized compounds have demonstrated strong solid-state fluorescence, suggesting their potential in creating fluorescent probes and materials for scientific research (Fukuzumi et al., 2016).
Zukünftige Richtungen
The future directions for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide” and related compounds could involve further exploration of their potential biological and pharmacological properties . This could include more in-depth studies on their anticancer effects, STING-agonistic activity, and other potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-13(7-16-15(18)10-5-6-19-8-10)12-9-20-14-4-2-1-3-11(12)14/h1-6,8-9,13,17H,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQJLENEUUEVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2723864.png)
![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2723867.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2723871.png)
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723873.png)
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2723874.png)



![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2723879.png)


![N-(3-chlorophenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2723886.png)